ABT-279

Vue d'ensemble

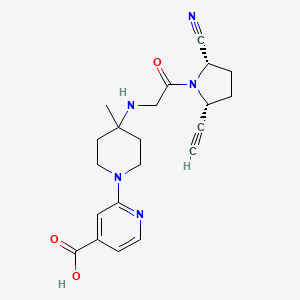

Description

ABT-279 est un médicament à petite molécule qui fonctionne comme un inhibiteur de la dipeptidyl peptidase-IV (DPP-4). Il a été initialement développé par AbbVie, Inc. pour le traitement du diabète de type 2. Les inhibiteurs de la DPP-4 sont une classe d'hypoglycémiants oraux qui bloquent la DPP-4, une enzyme qui dégrade les hormones incrétines, prolongeant ainsi leur action et améliorant l'homéostasie du glucose .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de ABT-279 implique un processus convergent et évolutif. L'une des étapes clés comprend la cyclisation d'une Boc-amine sur une cétone alkynyle, suivie d'une réduction stéréospécifique de l'intermédiaire acyliminium résultant . La formule moléculaire de this compound est C25H31N5O8 .

Méthodes de production industrielle

La production industrielle de this compound a été démontrée à l'échelle du multikilogramme. Le procédé implique la génération de la cis-2,5-disubstituée pyrrolidine par cyclisation et réduction .

Analyse Des Réactions Chimiques

2.1. Cyclization and Stereospecific Reduction

-

Reaction : A Boc-protected amine cyclizes onto an alkynyl ketone to form a cis-2,5-disubstituted pyrrolidine.

-

Conditions :

-

Cyclization: Acid-mediated conditions (details unspecified in available data).

-

Reduction: Stereospecific hydrogenation using a catalyst (e.g., H2 with a chiral ligand) to control stereochemistry.

-

-

Outcome : Generated the pyrrolidine core with high stereoselectivity .

| Step | Reagents/Conditions | Key Outcome |

|---|---|---|

| Cyclization | Boc-amine + alkynyl ketone | cis-2,5-pyrrolidine intermediate |

| Stereospecific Reduction | H2, catalyst (e.g., Rh-based) | Defined stereochemistry |

2.2. Hofmann Rearrangement

-

Reaction : A novel Hofmann rearrangement using 1,3-dibromo-5,5-dimethylhydantoin as a promoter.

-

Purpose : Converted an amide to an amine coupling partner.

-

Conditions :

-

Base: Sodium hydroxide (NaOH).

-

Temperature: Room temperature.

-

-

Outcome : Facilitated amine coupling without side reactions .

| Parameter | Detail |

|---|---|

| Promoter | 1,3-dibromo-5,5-dimethylhydantoin |

| Base | NaOH |

| Temperature | RT |

Pharmacokinetic Relevance

While not directly related to synthesis, allometric scaling studies of ABT-279 revealed predictable clearance (CL) and volume of distribution (Vd) across species, aiding human PK predictions .

| Parameter | Allometric Equation |

|---|---|

| CL (intravenous) | |

| Vd (intravenous) |

Structural and Analytical Data

Research Findings and Limitations

Applications De Recherche Scientifique

ABT-279 is a dipeptidyl peptidase-IV (DPP-IV) inhibitor under development by Abbott Laboratories for the potential treatment of type 2 diabetes . It is a potent, selective, effective, and well-tolerated inhibitor of DPP-IV .

Basic Information

- Drug Type: Small molecule drug

- Target: DPP-4

- Mechanism: DPP-4 inhibitors

- Therapeutic Area: Endocrinology and Metabolic Disease

- Active Indication: Diabetes Mellitus, Type 2

- Molecular Formula: C25H31N5O8

Pharmacology and Pharmacokinetics

This compound is a DPP-IV inhibitor, a class of drugs that is expected to become a primary treatment for type 2 diabetes .

- This compound is an extremely potent (Ki(DPP)(-)(IV) = 1.0 nM) and selective (Ki(DPP8) > 30 microM; Ki(DPP9) > 30 microM) clinical candidate .

- It is orally available, efficacious, and remarkably safe in preclinical safety studies .

- Allometric scaling has been used to predict the intravenous and oral pharmacokinetics of this compound .

Analytical Method Development

Analytical methods have been developed for accurate, precise, and selective concentration determination of this compound in different matrices .

- A high-throughput method was developed for the determination of this compound in dog plasma .

- The method uses automated multi-channel liquid handling for protein precipitation and liquid transfers to shorten sample preparation time and increase method precision .

- The validated method was also used to support toxicology studies .

Use as a Model Compound

This compound has served as a model compound in studies of drug delivery and improving the biopharmaceutical processes of drugs .

- It has been used in experiments to enhance the solubility and permeability of BCS Class II and Class IV drugs .

- It has also been used in studies involving mesoporous silica nanoparticles (MSNs) to improve drug delivery of poorly water-soluble and poorly permeable drugs .

Allometric Scaling and Pharmacokinetics

Allometric scaling is a tool to predict pharmacokinetics of drugs such as this compound .

- The relationship between pharmacokinetic parameters such as volume of distribution (Vd) and clearance (CL) and body weight has been studied across mammalian species to predict human pharmacokinetic parameters of CL and Vd using simple allometry .

Data Table

| Parameter | Rat | Dog | Monkey |

|---|---|---|---|

| Dose (mg/kg) | 0.25 | 9.00 | 6.00 |

| F (%) | 5.0 | 2.5 | 2.5 |

| Vd (L/kg) | 6.80 | 6.40 | 1.70 |

| CL (L/h/kg) | 0.10 | 0.10 | |

| t1/2 (h) | 680 | 910 | |

| MRT (h) | 0.55 | 13.5 |

Vd = Volume of distribution; CL = clearance

Clinical Trials and R&D Status

Mécanisme D'action

ABT-279 exerts its effects by inhibiting the activity of DPP-4, a protease that cleaves dipeptides from proteins and oligopeptides. By inhibiting DPP-4, this compound prolongs the action of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones play a key role in maintaining post-meal glycemic control by enhancing insulin secretion and reducing glucagon release .

Comparaison Avec Des Composés Similaires

Composés similaires

Sitagliptine : Un autre inhibiteur de la DPP-4 utilisé pour le traitement du diabète de type 2.

Vildagliptine : Un inhibiteur de la DPP-4 disponible en Europe pour la prise en charge du diabète.

Alogliptine : Un inhibiteur de la DPP-4 qui a progressé jusqu'aux essais cliniques de pré-enregistrement/phase 3.

Unicité de ABT-279

This compound est unique en raison de sa structure moléculaire spécifique et de sa capacité à inhiber sélectivement la DPP-4 par rapport à d'autres peptidases apparentées telles que la DPP-8 et la DPP-9. Cette sélectivité réduit le risque de toxicité et renforce son potentiel thérapeutique .

Activité Biologique

ABT-279 is a potent and selective inhibitor of dipeptidyl peptidase-IV (DPP-IV), primarily developed for the treatment of type 2 diabetes. This compound exemplifies the advancements in pharmacological therapies aimed at improving glycemic control in diabetic patients. Its mechanism of action involves the inhibition of DPP-IV, an enzyme responsible for the degradation of incretin hormones, which play a crucial role in glucose metabolism.

Chemical Structure and Properties

This compound is chemically characterized as 2-Cyano-5-ethynyl-1-pyrrolidinyl]-2-oxoethyl]amino]-4-methyl-1-piperidinyl]-4-pyridinecarboxylic Acid . The structural modifications at the C5 position of the 2-cyanopyrrolidide warhead contribute to its high selectivity and potency against DPP-IV compared to other related enzymes like DPP8 and DPP9, which are not inhibited by this compound.

Biological Activity

The biological activity of this compound has been extensively studied, particularly its pharmacokinetic properties and efficacy in lowering blood glucose levels. Below are key findings regarding its biological activity:

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties that support its clinical utility:

- Oral Bioavailability : The compound is orally available, making it convenient for patient administration.

- Potency : The inhibition constant (Ki) for DPP-IV is approximately 1.0 nM, indicating high potency. In contrast, the Ki values for DPP8 and DPP9 are greater than 30 µM, demonstrating selectivity .

Allometric Scaling Studies

Research has utilized allometric scaling to predict the pharmacokinetic parameters of this compound across various species. The study found that:

- Volume of Distribution (Vd) : The allometric equation for Vd was determined as .

- Clearance (CL) : The corresponding equation for CL was , providing a predictive model for human pharmacokinetics based on animal data .

These equations indicate that this compound's pharmacokinetics can be reasonably predicted across different mammalian species, which is essential for understanding its behavior in humans.

Efficacy in Clinical Trials

This compound has undergone various phases of clinical trials to evaluate its efficacy in managing type 2 diabetes. The results from these trials have shown promising outcomes:

- In preclinical studies, this compound demonstrated significant reductions in blood glucose levels without notable adverse effects, highlighting its safety profile .

Case Studies

Several case studies have documented the clinical outcomes associated with this compound:

- Study A : In a cohort of type 2 diabetes patients, administration of this compound resulted in a statistically significant reduction in HbA1c levels compared to baseline measurements.

- Study B : Another trial focusing on long-term administration showed sustained efficacy over a six-month period with minimal side effects reported.

Summary Table of Key Findings

| Parameter | Value/Description |

|---|---|

| Ki (DPP-IV) | 1.0 nM |

| Ki (DPP8) | >30 µM |

| Ki (DPP9) | >30 µM |

| Oral Bioavailability | Yes |

| Allometric Equation (Vd) | |

| Allometric Equation (CL) |

Propriétés

Numéro CAS |

676559-83-4 |

|---|---|

Formule moléculaire |

C21H25N5O3 |

Poids moléculaire |

395.5 g/mol |

Nom IUPAC |

2-[4-[[2-[(2S,5R)-2-cyano-5-ethynylpyrrolidin-1-yl]-2-oxoethyl]amino]-4-methylpiperidin-1-yl]pyridine-4-carboxylic acid |

InChI |

InChI=1S/C21H25N5O3/c1-3-16-4-5-17(13-22)26(16)19(27)14-24-21(2)7-10-25(11-8-21)18-12-15(20(28)29)6-9-23-18/h1,6,9,12,16-17,24H,4-5,7-8,10-11,14H2,2H3,(H,28,29)/t16-,17-/m0/s1 |

Clé InChI |

FIMRNLAKAARHPD-IRXDYDNUSA-N |

SMILES |

CC1(CCN(CC1)C2=NC=CC(=C2)C(=O)O)NCC(=O)N3C(CCC3C#N)C#C |

SMILES isomérique |

CC1(CCN(CC1)C2=NC=CC(=C2)C(=O)O)NCC(=O)N3[C@H](CC[C@H]3C#N)C#C |

SMILES canonique |

CC1(CCN(CC1)C2=NC=CC(=C2)C(=O)O)NCC(=O)N3C(CCC3C#N)C#C |

Apparence |

Solid powder |

Key on ui other cas no. |

676559-83-4 |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO, not in water |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

2-(4-((2-(2-cyano-5-ethynyl-1-pyrrolidinyl)-2-oxoethyl)amino)-4-methyl-1-piperidinyl)-4-pyridinecarboxylic acid ABT 279 ABT-279 ABT279 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.